molecular formula C8H15NO3 B2968139 Methyl 3-amino-2-(oxolan-3-yl)propanoate CAS No. 1556966-10-9

Methyl 3-amino-2-(oxolan-3-yl)propanoate

Cat. No. B2968139
CAS RN: 1556966-10-9
M. Wt: 173.212
InChI Key: NEZCVFNSFYKWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-2-(oxolan-3-yl)propanoate” is a chemical compound with the empirical formula C9H15NO4 . Its molecular weight is 201.22 . The IUPAC name for this compound is methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]propanoate .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-(oxolan-3-yl)propanoate” is a solid compound . It has a molecular weight of 201.22 . The InChI code for this compound is 1S/C9H15NO4/c1-13-8(11)4-5-10-9(12)7-3-2-6-14-7/h7H,2-6H2,1H3,(H,10,12) .

Scientific Research Applications

Corrosion Inhibition

Missoum et al. (2013) synthesized Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and explored its effectiveness as a corrosion inhibitor for C38 steel in hydrochloric acid solutions. Their findings demonstrated over 95% protection at specific concentrations, highlighting the compound's potential in protecting metals against corrosion in aggressive environments Missoum et al., 2013.

Asymmetric Synthesis and Biotransformation

Zhong et al. (1999) detailed an efficient stereoselective synthesis method for Methyl (S)-3-amino-3-(3-pyridyl)propanoate, showcasing its importance in the production of antagonists for the platelet fibrinogen receptor. This process involves hydrogenation and chiral auxiliary removal, demonstrating its critical role in pharmaceutical synthesis Zhong et al., 1999.

Li et al. (2013) discovered a biocatalytic approach using Methylobacterium Y1-6 for the asymmetric production of S-3-amino-3-phenylpropionic acid, a precursor in drug synthesis. This method offers a green alternative to chemical synthesis, emphasizing the relevance of Methyl 3-amino-2-(oxolan-3-yl)propanoate in environmentally friendly production processes Li et al., 2013.

Chemical Synthesis Enhancements

Narsaiah and Kumar (2011) developed an efficient method for synthesizing (S)-methyl 3-[4-[2-hydroxy-3-(isopropylamino)propoxy] phenyl] propanoate using hydrolytic kinetic resolution. This process highlights the compound's utility in creating intermediates for pharmacologically active molecules, underlining its significance in medicinal chemistry Narsaiah & Kumar, 2011.

properties

IUPAC Name

methyl 3-amino-2-(oxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(4-9)6-2-3-12-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZCVFNSFYKWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.